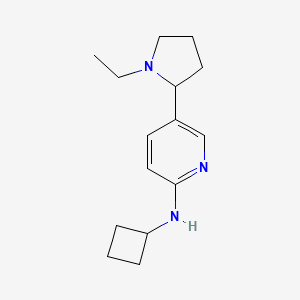
N-Cyclobutyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Cyclobutyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine involves multiple steps, typically starting with the preparation of the pyridine ring, followed by the introduction of the cyclobutyl and pyrrolidinyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the pyridine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclobutyl and pyrrolidinyl groups via substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
N-Cyclobutyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Cyclobutyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-Cyclobutyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine can be compared with other similar compounds, such as:
N-Cyclobutyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine: Similar structure but with a methyl group instead of an ethyl group.
N-Cyclobutyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine: Similar structure but with a propyl group instead of an ethyl group.
N-Cyclobutyl-5-(1-butylpyrrolidin-2-yl)pyridin-2-amine: Similar structure but with a butyl group instead of an ethyl group.
Properties
Molecular Formula |
C15H23N3 |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-cyclobutyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H23N3/c1-2-18-10-4-7-14(18)12-8-9-15(16-11-12)17-13-5-3-6-13/h8-9,11,13-14H,2-7,10H2,1H3,(H,16,17) |
InChI Key |
OAVQUGSONQFMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CN=C(C=C2)NC3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



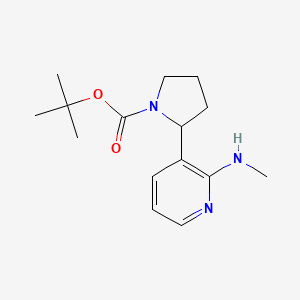



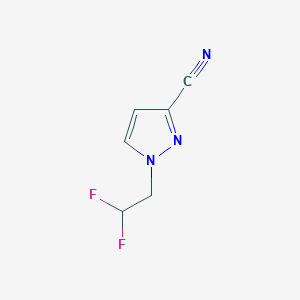

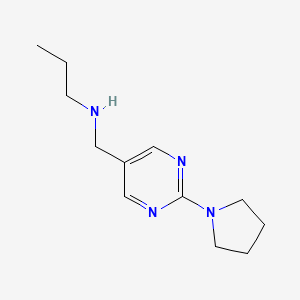
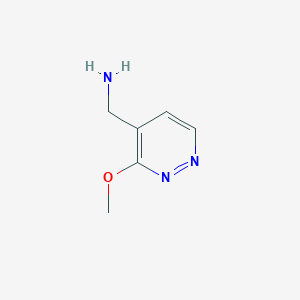
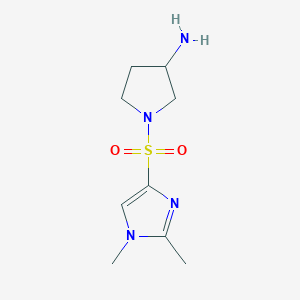

![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)


